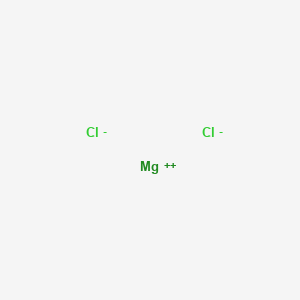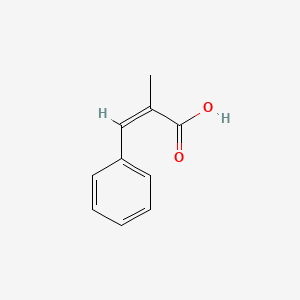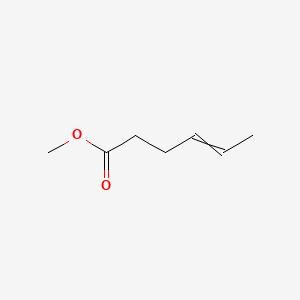![molecular formula C15H16O2 B1174592 (2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid CAS No. 153888-53-0](/img/structure/B1174592.png)
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is a siderophore produced by the marine bacterium Alteromonas luteoviolacea. Siderophores are molecules that bind and transport iron in microorganisms. This compound is known for its high affinity for ferric ions (Fe(III)), making it an essential compound for iron acquisition in iron-deficient marine environments .
準備方法
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is typically isolated from cultures of Alteromonas luteoviolacea. The bacterium is grown in oligotrophic and coastal waters, where it produces alterobactin B as part of its natural metabolic processes the isolation process involves culturing the bacterium under controlled conditions and extracting the siderophore using various chromatographic techniques .
化学反応の分析
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid undergoes several types of chemical reactions, primarily involving its iron-binding capabilities. The compound can chelate ferric ions (Fe(III)) through its catecholate groups, forming stable complexes. This chelation process is crucial for the siderophore’s function in iron acquisition . Common reagents used in these reactions include ferric chloride (FeCl3) and other iron salts. The major product formed from these reactions is the iron-bound alterobactin B complex .
科学的研究の応用
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study iron chelation and transport mechanisms. In biology, alterobactin B is studied for its role in microbial iron acquisition and its impact on marine ecosystems . In medicine, siderophores like alterobactin B are being explored for their potential use in developing novel antibiotics and iron chelation therapies . Additionally, alterobactin B’s unique iron-binding properties make it a valuable tool for studying iron metabolism in various organisms .
作用機序
The primary mechanism of action of alterobactin B involves its ability to bind and transport ferric ions (Fe(III)). The siderophore chelates iron through its catecholate groups, forming a stable complex that can be transported into microbial cells. Once inside the cell, the iron is released from the siderophore through reduction or other biochemical processes, making it available for various metabolic functions . This iron acquisition mechanism is crucial for the survival of marine bacteria in iron-deficient environments .
類似化合物との比較
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is similar to other siderophores produced by marine bacteria, such as petrobactin and desferrioxamine . alterobactin B is unique in its high affinity for ferric ions and its specific production by Alteromonas luteoviolacea . Other similar compounds include alterobactin A, which is also produced by the same bacterium and shares similar iron-binding properties . The uniqueness of alterobactin B lies in its specific structure and its role in the iron acquisition strategies of marine microorganisms .
特性
CAS番号 |
153888-53-0 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
0 |
同義語 |
alterobactin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethyl-3,5-dioxa-8-thia-10-aza-4-borabicyclo[5.2.1]decane-2,6-dione](/img/structure/B1174519.png)


![5-Methyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1174525.png)


